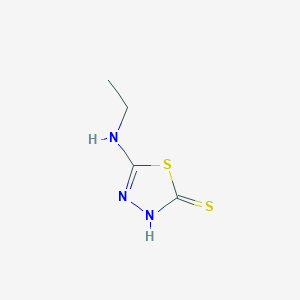

5-(Ethylamino)-1,3,4-thiadiazole-2-thiol

説明

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds are a vast and vital class of organic molecules that form the cornerstone of numerous scientific disciplines. msesupplies.comnumberanalytics.com These cyclic compounds are distinguished by the presence of at least one atom other than carbon, known as a heteroatom, within their ring structure. openaccessjournals.com Nitrogen, oxygen, and sulfur are the most common heteroatoms, and their incorporation into a cyclic framework imparts unique chemical and physical properties that are not observed in their carbocyclic counterparts. numberanalytics.com

The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry, where it is estimated that over 85% of all biologically active molecules contain a heterocyclic ring. nih.gov This prevalence is due to the ability of heteroatoms to influence factors such as a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. msesupplies.com Beyond pharmaceuticals, heterocyclic compounds are indispensable in materials science, serving as key components in the development of dyes, polymers, and agrochemicals. msesupplies.comijpsr.com Their distinct electronic characteristics also make them suitable for applications in organic conductors, semiconductors, and photovoltaic cells. msesupplies.com The structural versatility of heterocycles allows chemists to synthesize a vast array of molecules with tailored properties for a wide range of applications. openaccessjournals.com

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Academic Research

Among the diverse families of heterocyclic compounds, the 1,3,4-thiadiazole scaffold has garnered considerable attention from the research community. This five-membered ring system, containing two nitrogen atoms and one sulfur atom, is a structural component in a multitude of medicinally important compounds. nih.govajprd.com The 1,3,4-thiadiazole nucleus is considered a "pharmacologically significant scaffold" due to the broad spectrum of biological activities exhibited by its derivatives. nih.govajprd.com

The interest in 1,3,4-thiadiazole derivatives stems from their diverse pharmacological profiles, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. researchgate.netrsc.org The high aromaticity of the 1,3,4-thiadiazole ring contributes to its stability in biological systems, a desirable trait for drug development. nih.gov Furthermore, the mesoionic character of this heterocyclic system allows it to readily traverse cellular membranes and interact with various biological targets. nih.gov Researchers have extensively explored the structure-activity relationships of 1,3,4-thiadiazole derivatives, demonstrating that substitutions at different positions on the ring can significantly modulate their biological effects. researchgate.net

Research Focus on 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol within the Thiadiazole Class

Within the broad class of 1,3,4-thiadiazole derivatives, the specific compound This compound has emerged as a subject of focused research. This molecule is characterized by an ethylamino group at the 5-position and a thiol group at the 2-position of the 1,3,4-thiadiazole ring. Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of this compound is typically achieved through the reaction of the corresponding thiosemicarbazide (B42300) with carbon disulfide in an alkaline medium. chemicalbook.com This method provides a straightforward route to this versatile building block. Research into this compound and its derivatives is driven by the ongoing quest for novel therapeutic agents. For instance, derivatives of the closely related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been investigated for their anticonvulsant and diuretic activities. sigmaaldrich.comresearchgate.net The presence of the reactive thiol group and the amino substituent in this compound offers multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(ethylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-2-5-3-6-7-4(8)9-3/h2H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDUWLWAOCZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406714 | |

| Record name | 5-(ethylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55774-34-0 | |

| Record name | 5-(ethylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylamino 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Foundational Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Core

The construction of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing a vast array of derivatives, including the target compound. Traditional methods often rely on the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization from Thiosemicarbazide (B42300) and Related Precursors

A widely utilized and efficient method for forming the 1,3,4-thiadiazole core is the cyclization of thiosemicarbazides. sbq.org.brsbq.org.br This synthetic route can be achieved under various conditions, often involving an acid catalyst. For instance, treating thiosemicarbazide derivatives with acids like phosphoric acid or sulfuric acid can induce cyclization to yield 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.br The reaction mechanism typically begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on a carboxylic acid or its derivative, followed by dehydration and subsequent intramolecular cyclization involving the sulfur atom, ultimately leading to the aromatic thiadiazole ring. sbq.org.brsbq.org.br

Another approach involves the oxidative cyclization of thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with aldehydes. rsc.orgnih.gov Reagents like ferric chloride (FeCl₃) are commonly employed as the oxidizing agent in this process. rsc.orgnih.gov The reaction of thiosemicarbazide with carbon disulfide in an alkaline medium is another key route to forming the 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold. connectjournals.comjmchemsci.com

| Precursor | Reagents | Product Type | Yield (%) | Reference |

| Thiosemicarbazide derivatives | Phosphoric Acid | 2-Amino-5-substituted-1,3,4-thiadiazoles | 30-50 | sbq.org.br |

| Thiosemicarbazide & Carboxylic Acid | Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazoles | 35-80 | sbq.org.br |

| Thiosemicarbazone | Ferric Chloride (FeCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazoles | Not Specified | rsc.orgnih.gov |

| Thiosemicarbazide | Carbon Disulfide, Potassium Hydroxide (B78521) | 2-Amino-5-mercapto-1,3,4-thiadiazole salt | Not Specified | connectjournals.com |

| Thiosemicarbazide & Carboxylic Acids | POCl₃ | 2,5-Disubstituted-1,3,4-thiadiazoles | Not Specified | jocpr.com |

Cyclization from Dithiocarbazates

Dithiocarbazates are another important class of precursors for the synthesis of 1,3,4-thiadiazoles. These compounds, which can be prepared from the reaction of hydrazine (B178648) with carbon disulfide, undergo cyclization reactions to form the thiadiazole ring. sbq.org.brsbq.org.br For example, methyl hydrazinecarbodithioate can react with hydrazonoyl bromides to yield 1,3,4-thiadiazole derivatives through the elimination of hydrogen bromide and methanethiol. sbq.org.br The cyclization of dithiocarbazate salts is a foundational method for producing mercapto- or thione-substituted 1,3,4-thiadiazoles. connectjournals.com

| Precursor | Reaction Type | Key Reagents | Product | Reference |

| Hydrazonoyl bromide and methyl hydrazinecarbodithioate | Cyclization | Ethanol (B145695) | 3-phenyl-5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-(3-amino)-imine | sbq.org.br |

| Potassium salt of dithiocarbazates | Cyclization | Acid | Mercapto/Thione-substituted 1,3,4-thiadiazoles | connectjournals.com |

Reaction of Ethylamine with Appropriate Thiadiazole Precursors

The synthesis of 5-(ethylamino)-1,3,4-thiadiazole-2-thiol specifically involves the incorporation of an ethylamino group. A general procedure for obtaining 5-substituted amino-1,3,4-thiadiazole-2-thiols involves the reaction of an appropriate N-substituted thiosemicarbazide with carbon disulfide in an alkaline medium, followed by acidification. For the target compound, this would start with 4-ethylthiosemicarbazide. This precursor is reacted with carbon disulfide in the presence of a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol. connectjournals.comchemicalbook.com The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring. Subsequent acidification yields the final this compound product. chemicalbook.com

Advanced Synthetic Approaches and Reaction Conditions

In recent years, synthetic methodologies have evolved to favor strategies that are more efficient, generate less waste, and are more environmentally friendly. These advanced approaches are also applicable to the synthesis of this compound and its derivatives.

One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, time, and resource conservation. encyclopedia.pubmdpi.com Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been developed. mdpi.com One such approach involves the reaction of a thiosemicarbazide and a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE), which avoids the use of harsh or toxic reagents like phosphorus oxychloride (POCl₃). encyclopedia.pubmdpi.com These methods are highly adaptable for creating a library of substituted 1,3,4-thiadiazoles. mdpi.com The cyclocondensation of 2-amino-1,3,4-thiadiazole, mercaptoacetic acid, and various aldehydes in a one-pot reaction has also been reported for the synthesis of thiazolidinone derivatives. researchgate.netresearchgate.net

| Reactants | Key Reagent/Condition | Product Type | Advantages | Reference |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | Avoids toxic reagents, one-pot | encyclopedia.pubmdpi.com |

| 2-Amino-1,3,4-thiadiazole, Mercaptoacetic acid, Arenealdehydes | Cyclocondensation | 1,3-Thiazolidin-4-ones | Moderate to good yields | researchgate.netresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.comresearchgate.net For the synthesis of thiadiazole derivatives, this includes the use of greener solvents, catalysts, and alternative energy sources. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. rsc.orgresearchgate.net The synthesis of 1,3,4-thiadiazoles from acid hydrazides has been successfully carried out using microwave irradiation without any solvent, which significantly reduces waste. rsc.org The use of water as a solvent, which is environmentally benign, has also been explored for the synthesis of thiazole (B1198619) derivatives under microwave conditions. researchgate.net

Furthermore, the development of reusable catalysts, such as nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles, represents a sustainable approach to catalyze the synthesis of thiazole scaffolds. acs.org These catalysts can be easily recovered and reused multiple times without a significant loss in activity, making the process more economical and environmentally friendly. acs.orgnih.gov Metal-free reaction conditions are also a key aspect of green synthesis, and many modern protocols for 1,3,4-thiadiazole synthesis avoid the use of heavy or toxic metals. mdpi.comorganic-chemistry.org

| Green Approach | Specific Method | Advantages | Reference |

| Alternative Energy | Microwave-assisted synthesis from acid hydrazides | Solvent-free, satisfactory yields | rsc.org |

| Green Solvents | Water as a reaction medium under microwave conditions | Catalyst-free, short reaction time, no harmful by-products | researchgate.net |

| Reusable Catalysts | NiFe₂O₄ nanoparticles | Reusable, efficient | acs.org |

| Metal-Free Synthesis | I₂-mediated oxidative coupling | Avoids transition metals, efficient | mdpi.comorganic-chemistry.org |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined and efficient approach for the generation of heterocyclic compound libraries, including derivatives of 1,3,4-thiadiazoles. While specific literature on the solid-phase synthesis of this compound is not abundant, the principles can be extrapolated from methodologies developed for related thiazole and thiadiazole structures. nih.gov

The general strategy involves anchoring a suitable starting material to a solid support, such as a Merrifield resin, often via a traceless linker. nih.gov This approach facilitates purification by allowing reagents and by-products to be washed away while the compound of interest remains attached to the resin. The synthesis typically proceeds through several key steps:

Resin Functionalization : The process may begin by modifying a standard resin, like chloromethyl polystyrene, to introduce a suitable functional group for anchoring the initial reactant. For sulfur-containing heterocycles, a sulfur linker unit can be employed. nih.gov

Heterocycle Formation : The 1,3,4-thiadiazole ring is constructed on the solid support. This can be achieved through the cyclization of resin-bound intermediates. For instance, a resin-bound thiosemicarbazide derivative could be cyclized with carbon disulfide or a related reagent.

Modification and Elongation : Once the core heterocycle is formed, further modifications can be performed. This may involve coupling reactions to introduce diversity at various positions on the thiadiazole ring, such as the amino group. nih.gov

Cleavage : The final step is the cleavage of the desired compound from the resin support. The use of a traceless linker ensures that no part of the linker remains on the final product, yielding the target molecule with high purity. nih.gov

This methodology allows for the rapid synthesis of a diverse range of derivatives by varying the building blocks used in the modification steps, making it a powerful tool for medicinal chemistry and drug discovery. nih.gov

Derivatization Strategies of this compound

The this compound scaffold possesses multiple reactive sites, including the exocyclic ethylamino group, the endocyclic nitrogen atoms, and the exocyclic thiol group. This allows for extensive derivatization to modulate its chemical and biological properties. The molecule exists in thione-thiol tautomeric forms, which influences the regioselectivity of its reactions. nih.gov

Alkylation and Acylation Reactions at Nitrogen and Sulfur Centers

Alkylation and acylation are primary methods for functionalizing the this compound core. The regioselectivity of these reactions is highly dependent on the reaction conditions.

Alkylation : The presence of both nitrogen and sulfur atoms makes this compound an ambident nucleophile. semanticscholar.org Under basic conditions, the thiol group is typically more acidic and thus more readily deprotonated than the amino or amide groups, leading preferentially to S-alkylation. nih.gov However, alkylation at the ring nitrogen (N-3 position) can also occur, particularly when the thiol group is already substituted or when specific bases and alkylating agents are used. semanticscholar.org Studies on related 2-acylamino-1,3,4-thiadiazoles show that regiospecific alkylation at the N-3 position can be achieved with alkyl bromides in the presence of a sufficient excess of base. semanticscholar.org

Acylation : Acylation reactions on related 2-amino-1,3,4-thiadiazole structures have been shown to occur primarily at the exocyclic amino group, yielding 2-acylamino derivatives. semanticscholar.org This functionalization changes the electronic properties of the molecule and provides a handle for further modification.

| Reaction Type | Reagent | Primary Site of Reaction | Product Type | Ref. |

| S-Alkylation | Alkyl halide (e.g., benzyl (B1604629) chloride) | Thiol (Sulfur) | S-Alkyl derivative | researchgate.net |

| N-Alkylation | Alkyl bromide (excess base) | Ring Nitrogen (N-3) | N-Alkyl derivative | semanticscholar.org |

| N-Acylation | Acyl chloride | Exocyclic Amino Group (Nitrogen) | N-Acyl derivative | semanticscholar.org |

Nucleophilic Substitution Reactions Involving the Ethylamino Group

The exocyclic ethylamino group is a key site for derivatization. Its nitrogen atom can act as a nucleophile, participating in a variety of reactions. One of the most common transformations is the formation of Schiff bases (imines) through condensation with aldehydes or ketones.

This reaction typically involves refluxing an equimolar mixture of the 5-amino-1,3,4-thiadiazole-2-thiol derivative and a carbonyl compound in a solvent like absolute ethanol, often with a catalytic amount of glacial acetic acid. researchgate.net The resulting Schiff bases introduce significant structural diversity and have been explored for various applications. researchgate.netnih.gov

Thiol Group Functionalization for S-Derivatives

The thiol group (-SH) is one of the most reactive sites for functionalization, largely due to the acidity of the thiol proton. nih.gov Deprotonation under basic conditions generates a thiolate anion, which is a potent nucleophile.

This reactivity is widely exploited for the synthesis of S-derivatives via nucleophilic substitution reactions. A common method involves reacting the thiadiazole with various alkyl or aryl halides in the presence of a base (e.g., NaOH, KOH) in a polar solvent like ethanol or acetone. nih.govresearchgate.netchemicalbook.com This leads to the formation of a diverse range of thioethers. For example, reacting the parent compound with 2-bromoacetophenone (B140003) derivatives results in the corresponding S-substituted ketones. nih.gov The synthesis of S-benzyl derivatives has also been reported as a common modification. researchgate.netnih.gov

| Starting Material | Reagent | Conditions | Product | Ref. |

| 5-amino-1,3,4-thiadiazole-2-thiol | Benzyl chloride | KOH, Ethanol | 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | researchgate.net |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | 2-Bromoacetophenone derivatives | Acetone | 2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one derivatives | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol | Chalcones | N/A | 5-benzylthio-1,3,4-thiadiazole imines | nih.gov |

Synthesis of Bis-Thiadiazole Ligands and Related Multi-Core Structures

The synthesis of molecules containing two or more thiadiazole units, known as bis-thiadiazole ligands, has attracted significant interest. These multi-core structures are often created by linking two thiadiazole rings through a flexible or rigid spacer.

A primary strategy for synthesizing symmetrical bis-thiadiazoles involves reacting a 2-mercapto-1,3,4-thiadiazole derivative with an α,ω-dihalogenoalkane (e.g., dibromomethane). mdpi.com The outcome of this reaction can be sensitive to the length of the alkyl chain linker and the reaction conditions. In some cases, the bis-thiadiazole is the exclusive product, while in others, a mixture of mono- and di-substituted products may be formed. mdpi.com Another approach involves the S-alkylation of a dimercapto-thiadiazole with a suitable halo-ester, followed by further synthetic steps to build linked heterocyclic systems, such as bis-triazoles. nih.gov

| Thiadiazole Precursor | Linker Reagent | Product Type | Ref. |

| 2-mercapto-5-methyl-1,3,4-thiadiazole | Dibromomethane | Symmetrical methylene-bridged bis-thiadiazole | mdpi.com |

| 2,5-dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | nih.gov |

These multi-core structures are investigated for their coordination chemistry and potential applications in materials science and medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 5 Ethylamino 1,3,4 Thiadiazole 2 Thiol

Redox Chemistry of the Thiol Moiety

The thiol group is a key player in the redox chemistry of 5-(ethylamino)-1,3,4-thiadiazole-2-thiol, readily participating in oxidation and reduction reactions.

Oxidation Pathways Leading to Disulfide Formation

The thiol (-SH) group of this compound is susceptible to oxidation, a common reaction for thiols, which typically leads to the formation of a disulfide bridge. This process involves the coupling of two thiol molecules with the concomitant loss of two protons and two electrons. The resulting disulfide, bis(5-(ethylamino)-1,3,4-thiadiazol-2-yl) disulfide, is a symmetrical molecule.

The oxidation can be initiated by various oxidizing agents, ranging from mild reagents like molecular oxygen, often catalyzed by metal ions, to stronger oxidants such as hydrogen peroxide or halogens. The general reaction can be represented as:

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

Where R represents the 5-(ethylamino)-1,3,4-thiadiazol-2-yl moiety. The ease of this oxidation is a critical factor in the compound's stability and its potential role in biological systems where redox cycling is prevalent.

Reduction Processes and Potential Thiadiazole Ring Modifications

The disulfide bond formed through oxidation can be readily cleaved back to the corresponding thiols through reduction. This reversibility is a hallmark of the thiol-disulfide interchange. Common reducing agents for this transformation include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Under more forceful reducing conditions, the 1,3,4-thiadiazole (B1197879) ring itself may undergo modification or cleavage. The stability of the heterocyclic ring is significant, but strong reducing agents or specific catalytic conditions could potentially lead to ring opening or desulfurization, although such reactions are less common than the thiol-disulfide redox processes.

Nucleophilic and Electrophilic Reactivity of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring in this compound possesses a distinct electronic character that allows it to participate in both nucleophilic and electrophilic reactions. The presence of two nitrogen atoms and a sulfur atom within the five-membered ring leads to a degree of electron deficiency, making the carbon atoms susceptible to nucleophilic attack.

Conversely, the lone pairs of electrons on the nitrogen and sulfur atoms can impart nucleophilic character to the ring, allowing it to react with various electrophiles. The ethylamino substituent further influences the ring's reactivity through its electron-donating nature, which can modulate the electron density of the thiadiazole system.

Tautomeric Equilibria and Interconversion Studies of the Thiadiazole Ring System

This compound can exist in different tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium involves the thione-thiol forms. The thiol form, as named, contains a C-SH bond, while the thione form has a C=S bond with the proton residing on one of the ring nitrogen atoms.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques, including NMR and UV-Vis, are instrumental in studying these equilibria and determining the predominant tautomer under various conditions. The thione tautomer is often found to be more stable in the solid state and in polar solvents.

| Tautomeric Form | Key Structural Feature |

| Thiol | Exocyclic C-SH bond |

| Thione | Exocyclic C=S bond, proton on a ring nitrogen |

Elucidation of Reaction Mechanisms in Derivatization and Functionalization

The derivatization of this compound is crucial for the development of new compounds with tailored properties. Understanding the reaction mechanisms is key to controlling the outcome of these transformations.

The exocyclic thiol group is a primary site for derivatization. It can readily undergo S-alkylation, S-acylation, and Michael addition reactions. For instance, in the synthesis of 5-(R-amino)-1,3,4-thiadiazole-2-sulfanyl derivatives, the reaction proceeds in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695). chemicalbook.com The base deprotonates the thiol group, forming a thiolate anion, which is a potent nucleophile. This thiolate then attacks an electrophilic carbon, such as in carbon disulfide, followed by further reaction and acidification to yield the final product. chemicalbook.com

The general procedure for such a synthesis involves dissolving the starting material in a suitable solvent like absolute ethanol, adding a base and the electrophile, and heating the mixture under reflux. chemicalbook.com The progress of the reaction is often monitored by thin-layer chromatography (TLC). chemicalbook.com

| Reaction Type | Reagents | Key Mechanistic Step |

| S-Alkylation | Alkyl halide, Base | Nucleophilic attack of the thiolate on the alkyl halide |

| S-Acylation | Acyl chloride, Base | Nucleophilic acyl substitution |

| Synthesis of sulfanyl (B85325) derivatives | Carbon disulfide, Base, Acid | Nucleophilic addition of the thiolate to CS₂, followed by cyclization/rearrangement and protonation chemicalbook.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to determine the three-dimensional structure and electronic characteristics of molecules with high precision. Methods like Density Functional Theory (DFT) are used to investigate geometric parameters and physicochemical properties. For instance, DFT calculations have been performed on 1,3,4-thiadiazole (B1197879) derivatives to elucidate their structural geometry rsc.org. Such studies confirm the characteristic bond lengths and angles of the heterocyclic ring, such as the C-S and C=N bonds, and provide data on the planarity of the system rsc.orgijpcbs.com.

Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. In QSAR studies of 1,3,4-thiadiazole derivatives, these quantum chemical descriptors, along with others like dipole moment, polarizability, and hydration energy, have been calculated using semi-empirical methods such as PM3 proquest.com. These calculations help in correlating the electronic structure of the molecules with their observed biological activities, such as anti-inflammatory effects proquest.com.

The distribution of electronic charge within the molecule is another key parameter. In a study of 1,3,4-thiadiazole-2-thione derivatives, electronic descriptors were calculated using software packages that incorporate the Molecular Orbital Package (MOPAC) for energy minimization, providing insights into how charge distribution affects inhibitory activity against enzymes like carbonic anhydrase tandfonline.com.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand the interactions driving the biological activity of 1,3,4-thiadiazole derivatives and to rationalize their structure-activity relationships.

These simulations have been conducted for 1,3,4-thiadiazole derivatives against a variety of biological targets. The primary goal is to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, and to estimate the binding affinity, often expressed as a docking score. For example, derivatives have been successfully docked into the ATP-binding site of Abl tyrosine kinase, a target for chronic myelogenous leukemia nih.govwikipedia.org. Other studies have explored interactions with microbial enzymes like dihydropteroate (B1496061) synthase and dihydrofolate reductase (DHFR), as well as fungal 14-α-sterol demethylase, to explain their antimicrobial and antifungal activities tandfonline.comnih.govtandfonline.comnih.gov.

A study on novel 1,3,4-thiadiazole derivatives as potential anticancer agents involved docking the most potent compound into the active site of DHFR. The results revealed specific interactions that supported the observed biological activity nih.govresearchgate.net. Similarly, docking studies on 1,3,4-thiadiazoles designed as EGFR inhibitors showed that the most active compounds fit well into the enzyme's binding site, forming stable complexes through hydrogen bonding and hydrophobic interactions mdpi.commdpi.com.

The following table summarizes representative findings from various molecular docking studies on 1,3,4-thiadiazole derivatives.

| Target Enzyme | PDB ID | Top Compound Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| ADP-sugar pyrophosphatase (NUDT5) | - | -8.9 | Four hydrogen bonds | researchgate.net |

| Dihydropteroate Synthase | 6CLV, 5U14 | - | Hydrogen bonding, hydrophobic interactions | tandfonline.comtandfonline.com |

| Dihydrofolate Reductase (DHFR) | 3NU0 | -1.6 E (Binding Energy) | - | nih.govresearchgate.net |

| Abl Tyrosine Kinase | - | - | Hydrogen bond with one of the thiadiazole nitrogens | nih.govwikipedia.org |

| 14-α-sterol demethylase | - | - | Interaction with the fungal enzyme | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | - | - | Binding established with EGFR TK | mdpi.com |

Note: Docking scores and binding energies are reported as found in the source literature; direct comparison between different studies may not be appropriate due to variations in software and scoring functions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

For derivatives of the 1,3,4-thiadiazole class, MD simulations can be used to validate the results of molecular docking. By simulating the docked complex in a solvated environment, researchers can assess whether the key interactions observed in the static model are maintained over time. These simulations help in understanding the stability of the ligand within the binding pocket and can reveal conformational changes in the protein upon ligand binding proquest.com. This level of detailed analysis provides a more accurate picture of the binding event and strengthens the rationale for drug design.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the 1,3,4-thiadiazole scaffold, extensive SAR studies have been performed using computational and experimental approaches to guide the development of more effective therapeutic agents. sarpublication.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) represents a computational approach to SAR that develops mathematical models to correlate the chemical properties of a series of compounds with their biological activities. These models are then used to predict the activity of new, unsynthesized analogs.

For 1,3,4-thiadiazole derivatives, several QSAR studies have been successfully conducted. A linear QSAR study was developed for a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. tandfonline.comnih.gov This study used physicochemical, topological, and electronic descriptors in a stepwise linear regression analysis to build a predictive model tandfonline.comnih.govaun.edu.eg. Another QSAR analysis on 1,3,4-thiadiazole derivatives as anti-inflammatory agents used quantum mechanical descriptors to develop an equation predicting biological activity proquest.com. Furthermore, 3D-QSAR studies, such as Self-Organizing Molecular Field Analysis (SOMFA), have been applied to 1,3,4-thiadiazole derivatives to understand the structural requirements for anticonvulsant activity, mapping steric and electrostatic properties onto the molecular structures nih.gov.

| QSAR Study Focus | Descriptors Used | Key Finding | Reference |

| Carbonic Anhydrase IX Inhibition | Physicochemical, Topological, Electronic | A tetra-parametric model successfully predicted inhibitory activity. Increased molecular polarizability was not favored for activity. | tandfonline.comnih.gov |

| Anti-inflammatory Activity | Quantum Mechanical (net charge, dipole moment, HOMO-LUMO, Log P, MW, etc.) | A multi-parameter equation was derived to predict anti-inflammatory activity based on electronic and physicochemical properties. | proquest.com |

| Anticonvulsant Activity (3D-QSAR) | Steric and Electrostatic Fields (SOMFA) | The model provided master grids showing favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of new anticonvulsants. | nih.gov |

The biological potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any attached phenyl rings. nih.gov SAR studies have revealed several key trends:

Anticancer Activity: In a series of Abl tyrosine kinase inhibitors, the substitution pattern on the benzoylamino and thioether moieties was critical for potency nih.gov. For other anticancer derivatives, the presence of a trimethoxyphenyl group at the C-5 position led to potent activity, while the nature of the substituent on the C-2 arylamino ring influenced selectivity against different cancer cell lines researchgate.net. The replacement of the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere resulted in a significant decrease in activity, highlighting the crucial role of the thiadiazole scaffold mdpi.com.

Antimicrobial Activity: The antimicrobial activity of substituted 1,3,4-thiadiazoles is directly influenced by the nature of the substituent on the thiadiazole nucleus ijpcbs.comnih.gov. Studies on anti-tubercular agents showed that substituents at the para position of an attached phenyl ring were active, whereas those at the meta position were inactive nih.gov. This demonstrates the high spatial sensitivity of the ligand-receptor interaction.

General Importance: The sulfur atom in the thiadiazole ring is noted for imparting enhanced liposolubility, which can lead to improved activity compared to bioisosteres like oxadiazole or benzene (B151609) rings nih.gov. The toxophoric –N=C–S moiety within the ring is considered responsible for a broad range of biological activities nih.gov.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that a molecule must possess to be recognized by a specific biological target. This model serves as a template for designing new molecules with desired biological activity.

For 1,3,4-thiadiazole derivatives, pharmacophore models can be constructed based on the information gathered from SAR, QSAR, and molecular docking studies. For example, in the design of carbonic anhydrase inhibitors, the QSAR model itself helps in screening and designing new candidates nih.gov. The mesoionic nature of the 1,3,4-thiadiazole ring allows it to cross cellular membranes and interact with targets through its distinct regions of positive and negative charge, making it a key element of many pharmacophores nih.govnih.gov. Docking studies that identify consistent hydrogen bonds with specific amino acid residues (e.g., with a nitrogen atom of the thiadiazole ring) and necessary hydrophobic interactions provide the precise geometric constraints needed to build a robust pharmacophore model for rational drug design nih.govwikipedia.org.

Coordination Chemistry and Ligand Properties of 5 Ethylamino 1,3,4 Thiadiazole 2 Thiol

Chelation Behavior with Transition Metal Ions

The ligand 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol presents multiple potential donor sites for coordination with transition metal ions. The molecule exists in a tautomeric equilibrium between the thione and thiol forms. The primary coordination is generally understood to occur through the exocyclic sulfur atom and one of the nitrogen atoms of the thiadiazole ring, allowing it to act as a bidentate ligand.

The chelation behavior is significantly influenced by the presence of the ethylamino group. This group, being an electron-donating group, increases the electron density on the thiadiazole ring, which can enhance the coordinating ability of the adjacent nitrogen atom. Research on analogous compounds, such as those derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363), has shown that these types of ligands readily form stable chelate rings with a variety of transition metal ions including Cr(III), Ni(II), and Co(II). The coordination typically results in the formation of five-membered rings, which are known for their stability. The specific nature of the metal-ligand interaction, however, can vary depending on the reaction conditions, the metal ion involved, and the solvent used.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with This compound as a ligand generally involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux. The molar ratio of metal to ligand is a critical parameter that can influence the stoichiometry and geometry of the resulting complex.

The characterization of these complexes relies on a combination of spectroscopic techniques to elucidate their structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=N), and ν(C=S) vibrations. Upon complexation, shifts in these bands provide evidence of coordination. For instance, a shift in the ν(C=N) band to a lower or higher frequency is indicative of the involvement of the ring nitrogen in bonding with the metal ion. The appearance of new bands in the far-IR region, typically in the range of 400-500 cm⁻¹, can be assigned to ν(M-N) and ν(M-S) vibrations, confirming the coordination of nitrogen and sulfur atoms to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide further insights into the structure of the complexes. In the ¹H NMR spectrum of the free ligand, signals corresponding to the ethyl group protons and the N-H proton are observed. Upon complexation, these signals may shift or broaden due to the change in the electronic environment around the protons. The disappearance of the N-H proton signal can indicate deprotonation upon coordination.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about their geometry. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment. For example, the positions and intensities of these bands can help distinguish between octahedral, tetrahedral, or square planar geometries.

Below is an interactive table summarizing typical spectroscopic data for metal complexes of similar thiadiazole ligands.

| Complex | Key IR Bands (cm⁻¹) | ¹H NMR Shifts (ppm) | Electronic Spectra (λₘₐₓ, nm) | Proposed Geometry |

| [Cr(L)Cl₃] (L = related ligand) | ν(M-N): ~460, ν(M-S): ~320 | Significant shifts in ligand protons | Bands indicative of d-d transitions | Octahedral |

| [Ni(L)Cl₂] (L = related ligand) | ν(M-N): ~450, ν(M-S): ~315 | Broadening of ligand signals | Bands supporting d-d transitions | Square Planar |

| [Co(L)Cl₂] (L = related ligand) | ν(M-N): ~455, ν(M-S): ~310 | Shifts in aromatic and amino protons | Characteristic d-d transitions | Square Planar |

Theoretical Studies on Complex Geometries and Bonding

Computational methods, such as Density Functional Theory (DFT), are employed to complement experimental findings and provide a deeper understanding of the geometries and electronic structures of the metal complexes. These theoretical studies can optimize the molecular geometry of the complexes, calculate bond lengths and angles, and analyze the nature of the metal-ligand bonding.

Ligand Design for Specific Metal Ion Selectivity

The design of ligands with selectivity for specific metal ions is a significant area of research. The properties of This compound can be fine-tuned to enhance its selectivity. The ethylamino group plays a crucial role in this context. Its electron-donating nature can be modified by introducing different substituents on the ethyl group, thereby altering the electronic and steric properties of the ligand.

For example, increasing the steric bulk on the amino group could favor coordination with metal ions that prefer less crowded coordination spheres. Conversely, the introduction of additional donor atoms into the substituent could create polydentate ligands capable of forming more stable complexes with specific metal ions. The inherent "soft" nature of the sulfur donor atom and the "harder" nature of the nitrogen donor atom make this class of ligands particularly interesting for coordinating with a range of transition metals, and potentially for the selective extraction or sensing of certain metal ions from mixtures. While extensive research on the specific metal ion selectivity of This compound is not widely reported, the principles of ligand design suggest that it is a promising scaffold for developing more selective metal chelators.

Enzyme Inhibition Mechanisms and in Vitro Biological Activity Studies

Mechanisms of Antimicrobial Action (In Vitro)

While specific studies on the antimicrobial mechanisms of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol are not available, research on analogous compounds provides some understanding of how this class of molecules may exert its effects.

Inhibition of Bacterial Growth Pathways (In Vitro)

Derivatives of 1,3,4-thiadiazole (B1197879) have been shown to possess antibacterial properties. The biological activity of thiadiazoles is often attributed to the strong aromaticity of the ring system, which provides in vivo stability. The sulfur atom in the ring can enhance liposolubility, potentially aiding in crossing bacterial cell membranes. The thiadiazole nucleus is considered a bioisostere of the thiazole (B1198619) moiety found in some cephalosporin antibiotics, suggesting a possible role in interfering with bacterial cell wall synthesis.

Inhibition of Fungal Growth Pathways (In Vitro)

The antifungal activity of 1,3,4-thiadiazole derivatives has been more extensively studied. Some derivatives have been found to disrupt the biogenesis of the fungal cell wall. For instance, one study on a 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivative demonstrated that it caused fungal cells to lose their characteristic shape, increase in size, and form giant cells. This was associated with disturbances in chitin and β(1→3) glucan distribution, crucial components of the fungal cell wall. This particular compound, however, did not affect ergosterol content, a target for azole antifungals.

Other 1,3,4-thiadiazole derivatives have been investigated for their potential to inhibit ergosterol biosynthesis, a key pathway for maintaining fungal cell membrane integrity. As bioisosteres of triazoles and imidazoles, which are known to inhibit the enzyme 14-α-sterol demethylase, it is hypothesized that some thiadiazole compounds may act through a similar mechanism.

Anti-Biofilm Formation Mechanisms (In Vitro)

The ability of bacteria to form biofilms contributes significantly to their resistance to antimicrobial agents. While specific data for this compound is not available, other novel nih.govnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-ones have been investigated as potential agents to disperse preformed biofilms of both Gram-positive and Gram-negative pathogens. These compounds are being explored for their ability to interfere with the biofilm matrix, potentially making the embedded bacteria more susceptible to conventional antibiotics.

Mechanisms of Anticancer Action (In Vitro Investigations)

The anticancer potential of the 1,3,4-thiadiazole scaffold has been a subject of considerable research interest.

Inhibition of Key Cancer-Related Enzymes (In Vitro)

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it is responsible for the final step in estrogen biosynthesis. Several studies have explored the potential of 1,3,4-thiadiazole derivatives as aromatase inhibitors. While no specific data exists for the aromatase inhibitory activity of this compound, the general structural features of the 1,3,4-thiadiazole ring are considered promising for interacting with the active site of the aromatase enzyme.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

There is no publicly available research data detailing the in vitro inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase. While the broader 1,3,4-thiadiazole scaffold has been investigated for its potential as an EGFR inhibitor, specific studies on the ethylamino-substituted thiol derivative are not present in the reviewed literature.

Carbonic Anhydrase Inhibition

Specific studies on the in vitro carbonic anhydrase inhibitory properties of this compound are not found in the available scientific literature. Research has been conducted on related compounds, such as 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its sulfonamide derivatives, which have shown activity against various carbonic anhydrase isoforms. nih.govnuph.edu.uasemanticscholar.orgdocumentsdelivered.comrsc.org However, data focusing solely on the 5-ethylamino derivative is absent.

Phosphodiesterase-7 (PDE7) Inhibition

There is no available research documenting the in vitro inhibitory effects of this compound on Phosphodiesterase-7 (PDE7). The therapeutic potential of PDE7 inhibitors has prompted investigation into various chemical scaffolds, but studies specifically evaluating this compound have not been published.

Tyrosine Kinase Inhibition

No specific data on the in vitro tyrosine kinase inhibitory activity of this compound could be located in the scientific literature. Although derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been explored for their potential to inhibit key kinases in tumorigenesis, research on this particular ethylamino-substituted compound is not available. researchgate.net

Histone Deacetylase (HDAC) Inhibition

In vitro studies on the histone deacetylase (HDAC) inhibitory activity of this compound have not been reported in the available literature. While other 1,3,4-thiadiazole-based structures, such as certain hydroxamic acid derivatives, have been synthesized and evaluated as HDAC inhibitors, specific findings for the requested compound are absent. nih.govresearchgate.netnih.gov

Matrix Metalloproteinase (MMP) Inhibition

There is a lack of specific research on the in vitro matrix metalloproteinase (MMP) inhibitory potential of this compound. Studies have been published on derivatives of 5-amino-2-mercapto-1,3,4-thiadiazole as MMP inhibitors, which have shown activity in the low micromolar range against several MMPs, but data for the ethylamino variant is not available. nih.gov

Effects on Cellular Processes (In Vitro)

No studies detailing the specific in vitro effects of this compound on cellular processes such as cell proliferation, apoptosis, or cell cycle progression were found in the reviewed scientific literature. Research has been conducted on the antiproliferative effects of other 5-amino-1,3,4-thiadiazole derivatives against various cancer cell lines, but this specific compound has not been evaluated. nih.govnih.gov

Mechanisms of Other Relevant Enzyme Inhibitions (In Vitro)

Recent research has focused on the potential of 1,3,4-thiadiazole derivatives as inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. A series of novel 1,3,4-thiadiazole derivatives containing the 5-(ethylamino)-1,3,4-thiadiazole moiety have been synthesized and evaluated for their in vitro inhibitory activity against aldose reductase.

The synthesized compounds demonstrated significant inhibitory potential against aldose reductase, with some derivatives showing higher potency than the standard inhibitor, Epalrestat. The inhibitory activities, expressed as IC50 and Ki values, for a selection of these derivatives are presented in the table below. The variations in activity are attributed to the different substituents on the N-phenylacetamide portion of the molecules. For instance, compounds with electron-withdrawing groups such as nitro and cyano groups at the para position of the phenyl ring exhibited strong inhibitory effects.

| Compound | Aldose Reductase IC50 (nM) | Aldose Reductase Ki (nM) |

|---|---|---|

| Derivative 1 | 20.16 ± 1.07 | 15.39 ± 1.61 |

| Derivative 2 | 29.50 ± 1.25 | 22.70 ± 1.29 |

| Derivative 3 | 35.10 ± 1.10 | 28.17 ± 1.32 |

| Derivative 4 | 40.12 ± 1.15 | 32.10 ± 1.40 |

| Derivative 5 | 175.40 ± 6.97 | 176.50 ± 10.69 |

| Epalrestat (Standard) | 265.00 ± 2.26 | 837.70 ± 53.87 |

Data sourced from a study on novel 1,3,4-thiadiazole derivatives targeting aldose reductase. nih.gov

The same series of this compound derivatives was also investigated for their inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

The in vitro studies revealed that these compounds possess α-glucosidase inhibitory activity. The potency of inhibition varied based on the substitution pattern on the N-phenylacetamide scaffold. Notably, some of the synthesized derivatives displayed inhibitory activity in the nanomolar range, indicating a high potential for α-glucosidase inhibition. The IC50 and Ki values for selected derivatives are detailed in the table below.

| Compound | α-Glucosidase IC50 (nM) | α-Glucosidase Ki (nM) |

|---|---|---|

| Derivative 1 | 3.20 ± 0.05 | Not Determined |

| Derivative 2 | 10.30 ± 0.20 | Not Determined |

| Derivative 3 | 15.60 ± 0.40 | Not Determined |

| Derivative 4 | 25.80 ± 0.50 | Not Determined |

| Derivative 5 | 39.40 ± 0.80 | Not Determined |

Data sourced from a study on novel 1,3,4-thiadiazole derivatives targeting α-glucosidase. nih.gov

Urease Inhibition

Based on the available scientific literature, no specific studies have been published concerning the urease inhibition activity of this compound. Research in this area has focused on other 1,3,4-thiadiazole derivatives, which are structurally distinct from the subject compound.

β-Glucuronidase Inhibition

There is currently no available research data detailing the β-glucuronidase inhibitory properties of this compound. While the broader class of 1,3,4-thiadiazoles has been associated with such activity, specific experimental results for this compound have not been reported. biointerfaceresearch.com

Acetylcholinesterase (AChE) Inhibition

While this compound itself has not been directly evaluated for acetylcholinesterase (AChE) inhibition, it has been utilized as a key building block to synthesize novel hybrid compounds with potent anti-AChE activity. mdpi.comnih.gov In a recent study, this compound was reacted with 6-(2-chloroacetyl)-2H-benzo[b] nih.govmui.ac.irthiazin-3(4H)-one to create a series of derivative compounds. mdpi.com

The biological evaluation of these derivatives showed significant inhibitory activity against AChE. mdpi.comnih.gov Two compounds from this series, 3i and 3j , were particularly potent, with IC₅₀ values of 0.027 µM and 0.025 µM, respectively. This level of inhibition is comparable to the standard reference drug, donepezil, which has an IC₅₀ value of 0.021 µM. nih.gov Molecular docking studies suggest that these derivatives interact with key amino acid residues in the active site of the AChE enzyme, including Trp286, Ser293, and Tyr337, through π–π interactions and hydrogen bonds. mdpi.com

| Compound | Structure | AChE IC₅₀ (µM) |

|---|---|---|

| Derivative 3i | Hybrid of this compound and Benzothiazine | 0.027 |

| Derivative 3j | Hybrid of this compound and Benzothiazine | 0.025 |

| Donepezil (Standard) | Reference Drug | 0.021 |

Investigation of Anticonvulsant Activity Mechanisms

No specific data on the anticonvulsant activity of this compound is available in the reviewed literature. Studies on the anticonvulsant properties of the 1,3,4-thiadiazole class have focused on derivatives with different substitution patterns, such as 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole or 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives. niscpr.res.innih.gov

Exploration of Anti-Inflammatory Activity Mechanisms

The scientific literature lacks specific studies on the anti-inflammatory activity of this compound. Research into the anti-inflammatory potential of thiadiazoles has been conducted on other series of compounds, such as novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole and naproxen-containing 1,3,4-thiadiazole-2-thiol derivatives. uobaghdad.edu.iqthaiscience.info

Analysis of Antioxidant Activity Mechanisms

Similar to its role in AChE inhibitor synthesis, this compound has been used to create derivatives that exhibit significant antioxidant properties. The same hybrid compounds that showed potent AChE inhibition (3i and 3j ) were also evaluated for their antioxidant effects. mdpi.comnih.gov

The antioxidant capacity was assessed using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. At a concentration of 10 µM, both compounds 3i and 3j demonstrated strong antioxidant activity, with inhibition percentages of 90.00% ± 2.40 and 92.00% ± 1.80, respectively. The activity remained high even at lower concentrations, indicating their potential as effective radical scavengers. mdpi.com

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| Derivative 3i | 10 | 90.00 ± 2.40 |

| 1 | 82.00 ± 1.20 | |

| 0.1 | 75.00 ± 1.80 | |

| 0.01 | 65.00 ± 1.10 | |

| Derivative 3j | 10 | 92.00 ± 1.80 |

| 1 | 85.00 ± 2.00 | |

| 0.1 | 73.00 ± 1.40 | |

| 0.01 | 68.00 ± 1.50 |

Assessment of Antidepressant Activity Mechanisms

The potential antidepressant effects of this compound and related analogs are primarily investigated through their interaction with the monoamine oxidase (MAO) enzymes. Monoamine oxidases are crucial enzymes responsible for the degradation of key neurotransmitters such as serotonin, noradrenaline, and dopamine in the brain. The inhibition of these enzymes, particularly MAO-A, can lead to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action. nih.gov

The assessment of the MAO-inhibitory activity of 1,3,4-thiadiazole derivatives is typically conducted using in vitro fluorometric methods. nih.gov This technique quantifies the inhibitory potency of the compound by measuring the reduction in the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrates. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies on a series of 1,3,4-thiadiazole derivatives have demonstrated their potential as MAO-A inhibitors. For instance, some of these compounds have exhibited lower IC₅₀ values than the established antidepressant drug moclobemide, indicating a higher inhibitory potency. nih.gov The selectivity of these compounds for MAO-A over MAO-B is a critical aspect of their evaluation, as selective MAO-A inhibitors are generally preferred for the treatment of depression, while MAO-B inhibitors are more commonly used in the management of neurodegenerative disorders like Parkinson's disease. researchgate.net

The investigation into the antidepressant mechanism also involves kinetic studies to determine the nature of the enzyme inhibition. This helps to understand whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or mixed-type. Reversible inhibitors are often considered to have a better safety profile than irreversible inhibitors. nih.gov For example, a study on a related 1,3,4-thiadiazole derivative showed that its inhibition of MAO-A was reversible and competitive. nih.gov

General Principles of Enzyme Binding and Specificity

Molecular modeling and docking studies are instrumental in elucidating the binding modes of these inhibitors. nih.gov These computational techniques can predict how the inhibitor fits into the enzyme's active site and which specific amino acid residues it interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen and sulfur atoms present in the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with the amino acid residues in the active site of the MAO enzyme. researchgate.net

The nature of the substituent at the 5-position of the thiadiazole ring plays a significant role in determining the binding affinity and selectivity. The ethylamino group in this compound can influence the compound's electronic and steric properties, thereby affecting its interaction with the enzyme's active site.

The type of enzyme inhibition exhibited by these compounds can vary. For example, some 1,3,4-thiadiazole derivatives have been shown to be competitive inhibitors of MAO-A, meaning they bind to the same active site as the natural substrate. nih.gov In contrast, other derivatives have displayed a mixed mode of inhibition for MAO-B, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The reversibility of the binding is another key factor; a reversible inhibitor typically forms non-covalent bonds with the enzyme and can dissociate readily, whereas an irreversible inhibitor forms a stable, often covalent, bond. nih.gov

The table below summarizes the MAO inhibitory activities of some representative 1,3,4-thiadiazole derivatives from research studies.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Selectivity |

| Moclobemide | MAO-A | 4.664 | Reversible | MAO-A |

| Clorgyline | MAO-A | 0.048 | Irreversible | MAO-A |

| 1,3,4-Thiadiazole Derivative 6b nih.gov | MAO-A | 0.060 | Reversible, Competitive | MAO-A |

| 1,3,4-Thiadiazole Derivative 42e nih.gov | MAO-B | 2.51 | Mixed | >25-fold for MAO-B |

Applications in Materials Science and Chemical Sensing

Corrosion Inhibition Mechanisms and Surface Protective Layer Formation

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized as effective corrosion inhibitors for various metals and alloys in aggressive acidic or saline environments. The inhibitive action of these compounds, including the closely related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (5-ATT), is primarily attributed to their ability to adsorb onto the metal surface. mocedes.orgresearchgate.net This adsorption creates a protective barrier that isolates the metal from the corrosive medium.

The mechanism of protection involves the following key aspects:

Adsorption: The inhibitor molecules adsorb onto the metal surface. The 1,3,4-thiadiazole ring, with its sulfur and nitrogen heteroatoms, possesses lone pairs of electrons and π-electrons, which facilitate strong adsorption onto the metal surface. The presence of the thiol (-SH) group provides an additional site for strong interaction.

Protective Film Formation: The adsorbed molecules form a stable, thin film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur.

Mixed Inhibition: Studies on related compounds show they often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netnih.gov

Physisorption and Chemisorption: The adsorption process is often a combination of physical and chemical interactions. researchgate.net Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemisorption involves the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate-type bond. researchgate.netresearchgate.net

Research on 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) as a corrosion inhibitor for aluminum in 1 M HCl solution has demonstrated high efficiency. The inhibition efficiency was found to increase with the concentration of the inhibitor. mocedes.orgresearchgate.net

Inhibition Efficiency of 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) on Aluminum

| Concentration of 5-ATT (mM) | Inhibition Efficiency (%) at 308 K |

|---|---|

| 0.1 | 70.15 |

| 0.5 | 85.23 |

| 1.0 | 90.77 |

| 1.5 | 92.54 |

| 2.0 | 94.28 |

Data derived from a study on aluminum in 1 M HCl solution. researchgate.net

Molecular dynamics simulations have further supported these findings, indicating that the inhibitor molecules adsorb favorably onto the metal surface in a parallel orientation, maximizing surface coverage. researchgate.net

Development of Functional Nanocomposites with 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety is a valuable building block for creating functional nanocomposites with tailored properties. Its ability to coordinate with metal ions and its inherent fluorescence capabilities are particularly useful.

A notable example is the synthesis of a fluorescent probe for the detection of mercury ions (Hg²⁺) in water. nih.gov In this work, 5-amino-1,3,4-thiadiazole-2-thiol was used to functionalize the surface of Fe₃O₄@SiO₂ magnetic nanocomposites. nih.gov The resulting material exhibited a high affinity and selective "turn-off" fluorescence response to Hg²⁺ ions. nih.gov The magnetic core (Fe₃O₄) allows for easy separation and removal of the sensor from the sample after analysis. This demonstrates how 1,3,4-thiadiazole derivatives can be integrated into complex nanostructures to create highly sensitive and practical materials for environmental monitoring. nih.gov

Integration in Electrochemical Sensor Technologies

The electrochemical properties of 1,3,4-thiadiazole derivatives make them suitable for use in sensor technologies. These compounds can undergo redox reactions and their nucleophilic nature allows for interaction with various analytes. nih.gov

The development of sensors based on these compounds often involves their immobilization on an electrode surface. For instance, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has been studied in detail. nih.gov It was found that AMT can be used in the electrosynthesis of new derivatives through reactions with electrochemically generated species like p-benzoquinone. nih.gov This reactivity forms the basis for developing electrochemical sensors where the interaction between the thiadiazole derivative and a target analyte leads to a measurable change in the electrochemical signal (e.g., current or potential).

The nanocomposite described previously also functions as a chemical sensor, specifically a fluorescent sensor. nih.gov The functionalization of the nanocomposite with the 1,3,4-thiadiazole derivative creates specific binding sites for Hg²⁺ ions. The binding of these ions quenches the fluorescence of the material, providing a clear optical signal for detection at concentrations as low as 48.7 nM. nih.gov

Role in Polymer Modification and Photostability Enhancement

The introduction of heterocyclic moieties, such as 1,3,4-thiadiazole, into polymer chains can significantly improve their properties. One key area of improvement is photostability, which is crucial for extending the service life of polymeric materials exposed to ultraviolet (UV) radiation.

Investigation of Charge-Transporting and Photoluminescent Properties in Materials

The 1,3,4-thiadiazole ring is an electron-withdrawing heterocycle, a property that makes it a valuable component in materials designed for electronic and optoelectronic applications. researchgate.net Its incorporation into larger molecular structures can influence charge-transport and photoluminescent behavior.

Charge-Transport: Theoretical studies using Marcus theory have been conducted on compounds containing a thia- or selenadiazole ring. asianpubs.org These investigations into frontier molecular orbitals, reorganization energies, and transfer integrals suggest that such compounds can act as ambipolar materials, meaning they are capable of transporting both electrons and holes. asianpubs.org The intermolecular interactions, such as π-π stacking and S···N interactions, create pathways for charge transport. asianpubs.org This makes 1,3,4-thiadiazole derivatives potential candidates for use in organic field-effect transistors (OFETs) and other semiconductor devices.

Photoluminescence: The 1,3,4-thiadiazole unit is frequently used as an acceptor component in donor-π-acceptor (D-π-A) type luminophores. researchgate.net By combining it with various donor units, it is possible to synthesize organic materials with tunable photoluminescent properties. These materials are of great interest for applications in organic light-emitting diodes (OLEDs). For example, luminophores created by linking carbazole (B46965) donor units with a 2,5-dithiophen-2-yl- mocedes.orgresearchgate.netnih.gov-thiadiazole acceptor unit have been synthesized and studied for their spectroscopic and redox properties, demonstrating their potential for use in OLED devices. researchgate.net

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Next-Generation Thiadiazole Derivatives

The foundation for developing novel thiadiazole derivatives lies in the strategic modification of the core structure of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol. researchgate.net The process of rational design involves a deep understanding of structure-activity relationships (SAR), which provides insights into how specific structural changes influence the biological activity of these compounds. rsc.org For instance, substitutions at the 5-position of the 1,3,4-thiadiazole (B1197879) ring have been shown to significantly impact the antioxidant properties of the resulting derivatives. researchgate.net

The synthesis of these next-generation compounds often involves multi-step processes. A common starting point is the creation of a 1,3,4-thiadiazole scaffold, which can then be modified. researchgate.netresearchgate.net For example, new N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized through an amidation reaction, demonstrating the potential to create a diverse library of compounds with potential anticancer activities. nih.gov The synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles that incorporate other heterocyclic rings like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) has also been explored, aiming to enhance the biological profile of the parent compound. nih.gov

Advanced Computational Modeling for Predictive Activity and Mechanism Elucidation

In recent years, computational modeling has become an indispensable tool in drug discovery and materials science. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are increasingly being used to predict the biological activities of novel thiadiazole derivatives and to elucidate their mechanisms of action at a molecular level. nih.govresearchgate.net

Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of thiadiazole derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This information is crucial for understanding how these compounds exert their effects and for designing more potent and selective molecules. For example, in silico docking studies have been used to investigate the anti-inflammatory potential of pyridine-based thiadiazole derivatives by examining their binding to the COX-2 enzyme. nih.gov Similarly, the PASS (Prediction of Activity Spectra for Substances) computer program has been employed to predict a wide range of biological activities for new thiazole (B1198619) derivatives, helping to guide experimental testing. nih.gov

Exploration of Untapped Biological Targets and Signaling Pathways (In Vitro)

While 1,3,4-thiadiazole derivatives have been investigated for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, there remains a vast landscape of unexplored biological targets and signaling pathways. isres.orgsysrevpharm.orgrsc.org In vitro studies are essential for identifying new therapeutic applications for compounds like this compound.

Researchers are actively exploring the effects of thiadiazole derivatives on a range of cancer cell lines, including breast, colon, lung, and prostate cancer. nih.govrsc.orgnih.govmdpi.comdovepress.comnih.gov These studies often involve assays to measure cell viability and proliferation, such as the MTT assay. rsc.orgnih.gov Furthermore, investigations into the specific molecular targets of these compounds are ongoing. The 1,3,4-thiadiazole scaffold has been found to interact with a variety of enzymes, including carbonic anhydrase, cyclooxygenase, and various kinases, highlighting the potential for these compounds to modulate key signaling pathways involved in disease. nih.govresearchgate.net

Innovative Applications and Material Science Advancements

The unique chemical properties of the 1,3,4-thiadiazole ring extend its utility beyond the realm of medicine into material science. isres.org The presence of sulfur and nitrogen atoms in the heterocyclic ring allows for effective coordination with metal ions, making these compounds promising candidates for various applications. jmchemsci.com

One significant area of research is the use of thiadiazole derivatives as corrosion inhibitors for metals. isres.orgjmchemsci.com These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosion. jmchemsci.com Additionally, the versatile nature of the thiadiazole scaffold allows for its incorporation into polymers, potentially leading to the development of new materials with enhanced properties. researchgate.net The photostability of poly(vinyl chloride) has been shown to be improved by modification with Schiff's bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363). researchgate.net

Green Chemistry Advancements in the Synthesis and Application of Thiadiazoles

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including thiadiazoles. mdpi.com The goal is to develop more environmentally friendly and sustainable processes that reduce waste and the use of hazardous substances. mdpi.com

Researchers are exploring various green synthetic approaches for 1,2,4-thiadiazoles, such as using microwave irradiation, ultrasound, and solvent-free reaction conditions. mdpi.combohrium.com For example, a facile and environmentally benign method for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds has been reported using water as a green solvent. mdpi.com The use of molecular iodine as a catalyst in aqueous media represents another green approach to synthesizing 3,5-disubstituted 1,2,4-thiadiazoles. mdpi.com These advancements not only make the production of thiadiazoles more sustainable but also align with the broader goals of creating a more environmentally conscious chemical industry.

Interactive Data Table: Properties of Thiadiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Research Finding | Reference |

| This compound | C4H7N3S2 | 161.25 | Starting material for synthesis of various derivatives. | chemicalbook.com |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | C10H9N3OS2 | 267.33 | Synthesized for evaluation as potential anticancer agents. | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-thiol | C2H3N3S2 | 133.19 | Used as an intermediate in the synthesis of anticoagulant drugs and corrosion inhibitors. | jmchemsci.com |

| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one | C11H11N3OS2 | 281.36 | Synthesized and evaluated for diuretic activity. | researchgate.net |

Q & A

Q. What are the established synthetic pathways for 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol?

The compound is typically synthesized via cyclization of ethyl thiosemicarbazide with carbon disulfide (CS₂) under alkaline conditions. For example, refluxing thiosemicarbazide derivatives with CS₂ in the presence of potassium carbonate (K₂CO₃), followed by acidification with HCl to precipitate the product. This method ensures the formation of the thiadiazole core and introduction of the ethylamino group .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., -SH at ~2500 cm⁻¹, -NH stretching at ~3300 cm⁻¹).

- ¹H NMR : Confirms ethylamino protons (δ 1.2–1.4 ppm for -CH₃, δ 3.2–3.5 ppm for -CH₂-) and absence of impurities.

- Elemental analysis : Validates purity by matching experimental and theoretical C, H, N, and S percentages .

Q. How is the reactivity of the thiol group exploited in derivatization?

The thiol (-SH) group undergoes nucleophilic substitution or metal coordination. For instance, S-alkylation with benzyl halides in ethanol under reflux forms stable thioether derivatives. This reactivity is critical for modifying bioactivity or solubility .

Advanced Research Questions

Q. What strategies improve synthesis efficiency and yield?

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 8–10 hours to 2–3 hours) and enhances yield by 15–20% through cavitation effects. Optimal conditions include propan-2-ol as solvent and NaOH as a base .

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and reagent ratios to identify optimal conditions .

Q. How can computational tools predict biological targets for thiadiazole derivatives?

Q. What experimental approaches resolve contradictions in reported biological activities?

Discrepancies in antimicrobial efficacy (e.g., varying MIC values) are addressed by:

- Standardized assays : Using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth conditions.

- Synergistic studies : Testing combinations with commercial antibiotics to identify potentiation effects .

Q. How is the corrosion inhibition mechanism of this compound studied?

- Electrochemical methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency in acidic media.

- Adsorption isotherms : Langmuir models determine surface coverage and thermodynamic parameters (e.g., ΔG°ads ≈ −35 kJ/mol indicates chemisorption) .

Methodological Considerations

Functionalization for enhanced bioactivity:

- Metal complexes : Reacting with Cu(II) or Zn(II) salts forms complexes with improved antimicrobial properties. For example, [Cu(L)₂Cl₂] complexes show 90% inhibition against E. coli at 50 µg/mL .

- Schiff base formation : Condensation with aldehydes creates imine derivatives, enhancing antifungal activity .

Handling stability and storage: